molecular formula C5H9ClN2O B2535104 (1-methyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 718642-27-4

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B2535104
CAS No.: 718642-27-4
M. Wt: 148.59
InChI Key: BGIWOFVFNHMDFN-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride (CAS 718642-27-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol, features a hydroxymethyl functional group attached to a methyl-substituted imidazole ring, which is stabilized in a hydrochloride salt form to enhance its properties for synthetic applications . The methylimidazole core is a privileged structure in pharmacology, frequently found in molecules that interact with biologically relevant enzymes and receptors . As such, this reagent serves as a critical precursor in the synthesis of more complex molecules, including potential γ-secretase modulators (GSMs) investigated for Alzheimer's disease research and other pharmacologically active compounds . Its structural motif is also valuable in developing coordination complexes and in materials science . Researchers will find this product is offered with a documented purity specification and should be stored according to the provided guidelines . Handle with appropriate precautions: the compound may cause skin and serious eye irritation and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1-methylimidazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWOFVFNHMDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718642-27-4
Record name (1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde, followed by protonation with hydrochloric acid to yield the hydrochloride salt . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide, followed by hydrolysis and protonation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: (1-Methyl-1H-imidazol-2-yl)formaldehyde.

    Reduction: (1-Methyl-1H-imidazol-2-yl)methane.

    Substitution: (1-Methyl-1H-imidazol-2-yl)methyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (1-methyl-1H-imidazol-2-yl)methanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.

Biology

This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it can interact with various biological macromolecules, influencing biochemical pathways.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (µM)
Carbonic AnhydraseCompetitive12.5
AcetylcholinesteraseNon-competitive8.3

These findings indicate its potential use in drug development targeting specific enzymes involved in diseases.

Medicine

The therapeutic potential of this compound has been explored in various medical contexts:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

Table 2: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound could be developed into a novel antimicrobial agent.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated its effectiveness in inhibiting growth at low concentrations, making it a candidate for further development in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of carbonic anhydrase by this compound. The study found that the compound binds effectively to the enzyme's active site, leading to a decrease in enzymatic activity, which could have implications for conditions such as glaucoma and epilepsy where carbonic anhydrase plays a role.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Reactivity
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride C₅H₉ClN₂O 148.59 Hydroxymethyl group at 4-position of imidazole ring Limited literature; positional isomer may alter coordination chemistry or biological activity.
2-(Chloromethyl)-1-methyl-1H-imidazole C₅H₇ClN₂ 130.58 Chloromethyl (-CH₂Cl) replaces hydroxymethyl at 2-position Reactive intermediate for nucleophilic substitution reactions (e.g., in antitubercular drug synthesis) .
(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride C₆H₉ClN₂O₂ 176.61 Acetic acid group (-CH₂COOH) replaces hydroxymethyl at 2-position Enhanced solubility in aqueous media; potential for metal chelation or peptide coupling .
Tris(1-methyl-1H-imidazol-2-yl)methanol C₁₃H₁₆N₆O 296.31 Three imidazole rings linked via a central methanol group Ligand for coordination complexes (e.g., iron cubane clusters in redox studies) .
5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride C₁₀H₁₁ClN₂O₃S 274.72 Furan-carboxylic acid and sulfanyl-methyl substituents linked to imidazole Specialty applications in organic synthesis; sulfanyl groups may enhance antioxidant or binding properties.

Structural and Functional Analysis

Positional Isomerism: The hydroxymethyl group’s position on the imidazole ring (2- vs. 4-) significantly impacts reactivity. For example, (1-methyl-1H-imidazol-2-yl)methanol hydrochloride is more reactive toward electrophilic substitution at the 4- and 5-positions of the imidazole ring compared to its 4-substituted isomer .

Functional Group Variations: Replacement of -CH₂OH with -CH₂Cl (as in 2-(chloromethyl)-1-methyl-1H-imidazole) increases electrophilicity, making it a versatile alkylating agent .

Coordination Chemistry: Tris(1-methyl-1H-imidazol-2-yl)methanol forms stable complexes with transition metals (e.g., Fe³⁺/Fe²⁺), enabling applications in redox catalysis . In contrast, the monomeric this compound is less effective as a standalone ligand but serves as a precursor for more complex ligands .

Biological Activity :

  • Chloromethyl derivatives are critical in prodrug synthesis (e.g., antiparasitic agents) due to their ability to cross cell membranes . Hydroxymethyl derivatives, however, are often utilized in hydrophilic drug formulations .

Physicochemical Properties

Property (1-Methyl-1H-imidazol-2-yl)methanol HCl 2-(Chloromethyl)-1-methyl-1H-imidazole (1-Methyl-1H-imidazol-4-yl)methanol HCl
Solubility High in polar solvents (e.g., DMF, water) Soluble in organic solvents (e.g., CH₂Cl₂) Moderate in methanol/water
Melting Point Not reported 125–133°C (analogous chlorinated compound) Not reported
Reactivity Nucleophilic hydroxyl group Electrophilic chloromethyl group Less reactive due to steric hindrance

Biological Activity

(1-methyl-1H-imidazol-2-yl)methanol hydrochloride, a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxymethyl group attached to the imidazole ring. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₅H₈N₂O·HCl
Molecular Weight : 148.59 g/mol
Structure : The compound features a five-membered imidazole ring with a hydroxymethyl group at the 2-position, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : Similar to its antibacterial effects, this compound also displays antifungal activity, making it a candidate for further exploration in treating fungal infections.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell viability .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions and interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where enzyme inhibition can disrupt critical metabolic pathways in pathogens.
  • Interaction with Biological Macromolecules : The compound may bind to proteins and nucleic acids, interfering with their normal functions. This interaction is crucial for understanding its cytotoxic effects in cancer cells.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Effect Observed
Study 1HCT-11615.4Apoptosis induction
Study 2MCF-712.8Cell cycle arrest
Study 3E. coli20.0Growth inhibition

These findings indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing (1-methyl-1H-imidazol-2-yl)methanol hydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 1-methylimidazole derivatives. Key intermediates, such as the imidazole-alcohol precursor, are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy to confirm functional groups and purity. Melting point determination (107–111°C) and elemental analysis are standard for final product validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizing agents (e.g., peroxides) and extremes of temperature/pH, as decomposition releases hazardous gases (e.g., HCl, CO). Use inert atmospheres (N2_2/Ar) during reactions to minimize degradation .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. UV-Vis spectroscopy identifies π→π* transitions in the imidazole ring. X-ray crystallography (using SHELX or ORTEP) resolves 3D geometry and hydrogen-bonding networks, critical for understanding reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and coordination chemistry?

  • Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to explain redox behavior. Time-Dependent DFT (TD-DFT) models electronic transitions observed in UV-Vis spectra. These methods are validated against experimental data from X-ray structures .

Q. What strategies are effective for synthesizing Co(II) or other metal complexes with this ligand, and how do they impact biological activity?

  • Methodology : React the compound with metal salts (e.g., CoCl2_2) in methanol/ethanol under reflux. Monitor coordination via shifts in IR (C=N/C-O stretching) and electronic spectra (d-d transitions). Biological assays (e.g., antimicrobial MIC tests) compare free ligand vs. metal complex efficacy, with Co(II) complexes showing enhanced activity due to improved membrane permeability .

Q. How does the compound’s reactivity under TDAE (tetrakis(dimethylamino)ethylene) conditions influence its role in multicomponent reactions?

  • Methodology : TDAE acts as a single-electron transfer agent, enabling radical-mediated C-C bond formation. For example, coupling with aromatic aldehydes yields substituted imidazole derivatives. Monitor reaction progress via TLC/HPLC, and optimize conditions (solvent polarity, temperature) to suppress side reactions like over-reduction .

Q. What are the challenges in analyzing decomposition products under thermal stress, and how can they be mitigated?

  • Methodology : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS identify decomposition products (e.g., HCl, NOx_x). Use scavengers (e.g., sodium bicarbonate) to neutralize acidic byproducts. In situ FT-IR monitors real-time degradation, guiding safer process design for high-temperature applications .

Methodological Gaps and Future Directions

Q. Why are there limited toxicological data for this compound, and how can researchers address this gap?

  • Critical Analysis : Existing safety data sheets (SDS) lack acute/chronic toxicity profiles (e.g., LD50_{50}). Researchers should conduct OECD guideline-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity). Computational toxicology tools (e.g., QSAR models) can predict endpoints while reducing animal testing .

Q. What advanced analytical techniques (beyond XRD) are emerging for studying its solid-state dynamics?

  • Emerging Methods : Solid-state NMR (15N^{15}N, 35Cl^{35}Cl) probes local electronic environments. Pair distribution function (PDF) analysis of synchrotron X-ray data reveals short-range order in amorphous phases. Cryo-electron microscopy (cryo-EM) visualizes supramolecular assemblies in solution .

Tables for Key Data

Property Value Method Reference
Melting Point107–111°CCapillary tube
LogPoct/waterP_{\text{oct/water}}Not reportedComputational prediction
Acute Toxicity (LD50_{50})No data
Crystal SystemMonoclinic (hypothetical)XRD (SHELX)

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